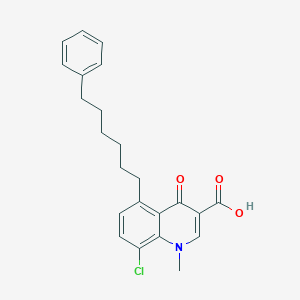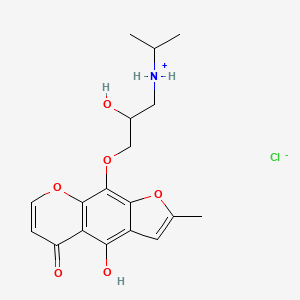![molecular formula C14H11BrS B14678570 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-17-4](/img/structure/B14678570.png)
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound that features a bromine atom, a phenylethenyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the following steps:
Formation of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated benzene derivative with a styrene derivative.
Introduction of Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with the brominated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced, altering the compound’s chemical properties and biological activity.
Comparison with Similar Compounds
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene can be compared with other similar compounds:
1-bromo-4-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenylethenyl group.
1-bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylethenyl group.
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl-substituted phenylethenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
32228-17-4 |
|---|---|
Molecular Formula |
C14H11BrS |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11BrS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
InChI Key |
FKKUQAZEUNGNJC-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



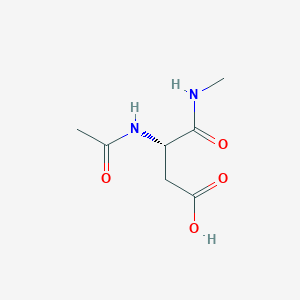
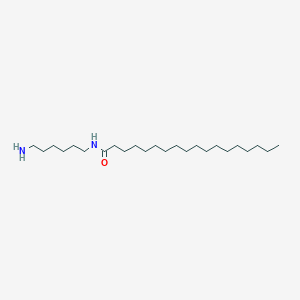
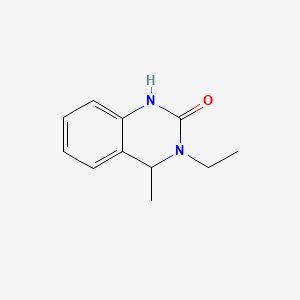
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
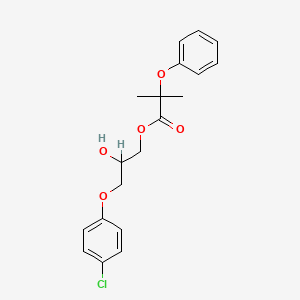
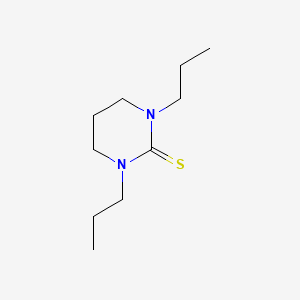

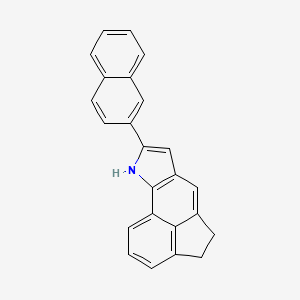
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
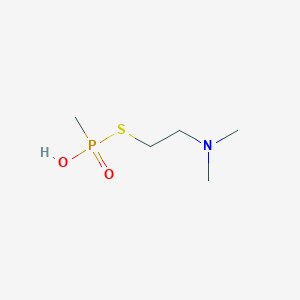
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
